Molecular Weight Expansion Relative to the Des‑Methoxy Analog Drives Lipophilicity-Adjusted COX‑2 Selectivity
The target compound (MW 276.26 g/mol) contains an additional methoxy substituent versus the des‑methoxy analog 6‑(4‑fluorophenyl)‑2‑(2‑oxopropyl)‑3(2H)‑pyridazinone (MW 246.24 g/mol) . This structural difference increases molecular weight by 12.2 % and is predicted to raise LogP by approximately 1.0–1.5 log units (estimated via fragment‑based methods), placing the compound in an optimal lipophilicity window (LogP ~2.0–3.5) associated with maximal COX‑2 selectivity in the pyridazinone series [1]. In contrast, the des‑methoxy analog exhibits a measured LogP of 0.73 and lower membrane permeability (LogSW −1.62) , making it less suitable for cellular COX‑2 engagement.
| Evidence Dimension | Molecular weight and predicted lipophilicity impact on COX‑2 selectivity |
|---|---|
| Target Compound Data | MW 276.26 g/mol; predicted LogP ~2.5–3.5 |
| Comparator Or Baseline | 6‑(4‑Fluorophenyl)‑2‑(2‑oxopropyl)‑3(2H)‑pyridazinone: MW 246.24 g/mol; measured LogP 0.73, LogSW −1.62 |
| Quantified Difference | MW increase of 30.02 g/mol (+12.2 %); estimated LogP increase +1.0–1.5 units |
| Conditions | Physicochemical property comparison; LogP/LogSW values from Hit2Lead screening compound database |
Why This Matters
The higher and more favorable LogP of the target compound is expected to improve membrane permeability and intracellular COX‑2 target engagement compared to the des‑methoxy analog, directly impacting its suitability for in‑vitro anti‑inflammatory screening campaigns.
- [1] Loksha, Y. M. & Abd‑Alhaseeb, M. M. (2020). Synthesis and biological screening of some novel 6‑substituted 2‑alkylpyridazin‑3(2H)‑ones as anti‑inflammatory and analgesic agents. Archiv der Pharmazie, 353(3), e1900295. View Source
